molecular formula C8H9N3O B13296930 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine

3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13296930
M. Wt: 163.18 g/mol
InChI Key: BTAQSJUXLQQWPI-UHFFFAOYSA-N
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Description

Contextualizing Pyrazole (B372694) and Furan (B31954) Heterocycles in Organic Chemistry

Significance of Pyrazole Scaffold in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic and medicinal chemistry. nih.govnih.gov Its derivatives are known to exhibit a vast array of pharmacological activities. nih.gov The pyrazole nucleus is a key structural feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.

The versatility of the pyrazole scaffold stems from its unique electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of its biological and physical characteristics. mdpi.com Pyrazole-containing compounds have demonstrated applications across a wide spectrum of diseases, underscoring the scaffold's significance in drug discovery. nih.govnih.gov

Table 1: Examples of Biological Activities Associated with the Pyrazole Scaffold

Biological Activity Therapeutic Area
Anti-inflammatory Arthritis, Pain Management
Anticancer Oncology
Antimicrobial Infectious Diseases
Antiviral Infectious Diseases
Antidepressant Neurology
Analgesic Pain Management

This table is illustrative and not exhaustive of all known activities.

Importance of Furan Moieties in Organic Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is another critical building block in organic synthesis. slideshare.net While it possesses aromatic character, its resonance energy is lower than that of benzene, making it susceptible to a variety of dearomatization reactions. This reactivity makes furan a versatile synthon for constructing more complex molecular architectures, including other carbocyclic and heterocyclic systems.

The furan moiety is present in a multitude of natural products and serves as a precursor for synthesizing complex molecules, pharmaceuticals, and advanced materials. Its ability to undergo transformations like Diels-Alder reactions, ring-opening, and various substitutions makes it an invaluable tool for synthetic chemists.

Unique Structural Features and Synthetic Interest of 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine

The compound this compound (C₈H₉N₃O) presents a fascinating case for structural and synthetic exploration. nih.gov It combines the electron-rich furan ring with the versatile aminopyrazole core, creating a molecule with distinct electronic and reactive properties.

Aromaticity and Tautomerism Considerations

A key structural aspect of this molecule is its potential for tautomerism, a phenomenon common in pyrazole chemistry. mdpi.com Two primary forms of tautomerism are relevant:

Annular Tautomerism: The proton on the pyrazole ring's nitrogen can reside on either N1 or N2. In a substituted pyrazole like this, this leads to two different annular tautomers. The equilibrium between these forms is influenced by the nature and position of the substituents. researchgate.net

Amino-Imino Tautomerism: The 5-amino group can exist in equilibrium with its 5-imino tautomer. However, studies on related 5-aminopyrazoles have shown that the amino form is generally the more stable tautomer. bath.ac.ukacs.org

The preferred tautomeric form in different environments (solid-state vs. solution) can significantly impact the molecule's reactivity, hydrogen bonding capabilities, and biological interactions. Quantum chemical calculations and NMR spectroscopy are primary tools for investigating these tautomeric equilibria. researchgate.net

Comparison with Related Aminopyrazole and Furyl-substituted Pyrazole Systems

The properties of this compound can be understood by comparing it to related chemical families.

Aminopyrazole Systems: 5-Aminopyrazoles are highly valuable synthons, acting as polyfunctional compounds with multiple nucleophilic sites. nih.gov They are extensively used to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. nih.govbeilstein-journals.org The amino group at the C5 position significantly enhances the nucleophilicity of the pyrazole ring, making it a reactive intermediate for building more complex structures. researchgate.net The presence of the furan ring in the target molecule is expected to modulate this reactivity through its electronic effects.

Furyl-substituted Pyrazole Systems: The incorporation of a furan ring at the C3 position introduces an electron-donating heterocyclic substituent. Compared to a phenyl-substituted pyrazole, the furyl group can alter the electronic landscape of the pyrazole core, potentially influencing the acidity of the N-H proton and the basicity of the ring nitrogens. fu-berlin.de Spectroscopic data from related furyl-pyrazole esters have been used to confirm their structural features, and similar analytical techniques would be essential for characterizing this compound. mdpi.comresearchgate.net

Table 2: Comparative Features of Heterocyclic Systems

System Key Structural Feature Common Reactivity Primary Application Area
Pyrazole Aromatic 1,2-diazole ring Electrophilic substitution, N-alkylation Medicinal Chemistry, Agrochemicals
Furan Aromatic oxygen heterocycle Diels-Alder, Ring-opening, Electrophilic substitution Organic Synthesis, Natural Products

| 5-Aminopyrazole | Pyrazole with C5-NH₂ group | Cyclocondensation with 1,3-bielectrophiles | Synthesis of Fused Heterocycles |

Scope and Research Objectives Pertaining to this compound

While extensive research into the specific compound this compound is not widely published, its structure suggests clear research trajectories. The primary objective pertaining to this molecule is its exploration as a versatile building block for the synthesis of novel, complex heterocyclic systems.

The strategic combination of the reactive 5-aminopyrazole core with the furyl moiety makes it an ideal precursor for creating libraries of fused pyrazole derivatives. Research efforts would likely focus on:

Synthetic Methodology: Developing efficient and regioselective synthetic routes to this compound and its derivatives.

Cyclocondensation Reactions: Utilizing the compound as a synthon in multicomponent reactions to build fused systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other pyrazoloazines. beilstein-journals.org

Exploration of Biological Activity: Screening the resulting novel compounds for a range of pharmacological activities, leveraging the known biological potential of the pyrazole scaffold. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the furan ring, the pyrazole core, or the amino group affect the biological and physicochemical properties of the derived compounds.

In essence, this compound represents a gateway to a chemical space rich with potential for discovering new molecules with valuable applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(furan-2-yl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3O/c1-5-7(10-11-8(5)9)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

BTAQSJUXLQQWPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways to 3 2 Furyl 4 Methyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 3-(2-furyl)-4-methyl-1H-pyrazol-5-amine reveals logical disconnections that lead to readily available starting materials. The core strategy involves breaking the pyrazole (B372694) ring to identify the key building blocks.

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov Its synthesis is most commonly achieved by reacting a 1,3-bielectrophilic compound with a hydrazine (B178648) derivative. mdpi.com For 5-aminopyrazoles specifically, the most versatile and widely adopted retrosynthetic disconnection breaks the N1-C5 and N2-C3 bonds. This approach points to two primary synthons:

Hydrazine: This provides the N1 and N2 atoms of the pyrazole core.

A three-carbon (C3-C4-C5) fragment: This fragment must contain electrophilic centers at the C3 and C5 positions to react with the dinucleophilic hydrazine.

For the synthesis of a 5-aminopyrazole, the three-carbon precursor is typically a β-ketonitrile. beilstein-journals.orgnih.gov The ketone carbonyl serves as the electrophilic site for one of the hydrazine nitrogens, while the nitrile group provides the carbon for the other, ultimately becoming the C5-amino group after cyclization. The substitution pattern on the final pyrazole is dictated by the structure of the β-ketonitrile. This C-C-C fragment, therefore, must already contain the desired 3- and 4-position substituents. For the target molecule, this key precursor is 2-(furan-2-carbonyl)propanenitrile .

Retrosynthetic analysis of this compound

The incorporation of the 2-furyl group at the C3 position of the pyrazole ring is achieved by utilizing a precursor that already contains this moiety. nih.gov The furan (B31954) ring is generally stable under the conditions required for pyrazole formation. The strategy involves starting with a furan-containing building block to construct the 1,3-bielectrophilic component.

A common method for this is the Claisen condensation between a furyl ester (e.g., ethyl 2-furoate) and a suitable nitrile (in this case, propionitrile) using a strong base like sodium ethoxide or sodium amide. This reaction directly assembles the required β-ketonitrile precursor, 2-(furan-2-carbonyl)propanenitrile, which contains the 2-furyl group positioned to become the C3 substituent of the pyrazole. Alternative precursors for similar syntheses include furyl-containing chalcones (α,β-unsaturated ketones), which react with hydrazine to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov

Established Synthetic Routes to this compound and Related Aminopyrazoles

The forward synthesis builds upon the retrosynthetic analysis, primarily employing cyclization reactions to form the heterocyclic core.

The formation of the pyrazole core is the key step, and several reliable methods have been developed for this transformation. These can be broadly categorized based on the type of reaction and precursors used.

The most direct and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine hydrate. beilstein-journals.orgnih.gov This reaction is typically performed in a protic solvent such as ethanol (B145695), often under reflux conditions. nih.gov

The reaction mechanism proceeds through a two-step sequence:

Condensation: One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the stable, aromatic 5-aminopyrazole ring system.

For the specific synthesis of this compound, the reaction involves the cyclocondensation of 2-(furan-2-carbonyl)propanenitrile with hydrazine hydrate.

Synthesis of this compound via hydrazine condensation

The following table summarizes representative examples of this synthetic approach for various 5-aminopyrazoles, illustrating the versatility of the β-ketonitrile precursor.

Precursor (β-Ketonitrile)Hydrazine DerivativeConditionsProductReference
BenzoylacetonitrilePhenylhydrazineBase-catalyzed reaction with acetonitrile, then condensation5-Amino-1,3-diphenyl-1H-pyrazole beilstein-journals.orgnih.gov
4-Cyano-3-oxotetrahydrothiopheneAlkyl/Arylhydrazine hydrochloridesEthanol, refluxSubstituted 2-Alkyl/Aryl-3-aminothieno[3,4-c]pyrazoles nih.gov
3-(1H-indol-3-yl)-3-oxopropanenitrileHydrazine hydrateEthanol, heat3-(1H-Indol-3-yl)-1H-pyrazol-5-amine researchgate.net
Substituted β-ketonitrilesHydrazineEthanol, Et3N, reflux5-Aminopyrazoles with sulfonamido groups beilstein-journals.orgnih.gov

Alternative strategies for pyrazole synthesis involve building the ring from precursors where the nitrile group plays a central role in the cyclization, often in multi-component reactions (MCRs). mdpi.com MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offering advantages in terms of step economy and operational simplicity. nih.govmdpi.com

One common precursor for these reactions is malononitrile (B47326) or its derivatives. beilstein-journals.org For instance, the reaction of malononitrile with hydrazine yields 3,5-diaminopyrazole. While this does not directly produce the target compound, related MCRs can be designed to synthesize highly substituted pyrazoles. A hypothetical three-component reaction for a related structure could involve furan-2-carbaldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine derivative. Such reactions often proceed through the in situ formation of an α,β-unsaturated nitrile (a Knoevenagel condensation product), which then undergoes a Michael addition-cyclization cascade with hydrazine. mdpi.com These methods provide a convergent and flexible approach to generating diverse libraries of pyrazole derivatives. beilstein-journals.orgnih.gov

Functionalization Strategies for Amine and Methyl Groups

The structure of this compound offers two primary sites for further chemical modification: the 5-amino group and the 4-methyl group. The reactivity of these groups allows for the generation of a diverse library of derivatives.

The 5-amino group is the most reactive nucleophilic site on the pyrazole ring, making it a prime target for functionalization. beilstein-journals.org This high reactivity allows for a variety of transformations:

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge.

Condensation Reactions: The nucleophilic amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These intermediates can be further reduced to secondary amines.

Fused Heterocycle Formation: The 5-aminopyrazole scaffold is a versatile building block for the synthesis of fused heterocyclic systems of medicinal interest, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]-1,3,5-triazines. nih.govnih.gov These syntheses typically involve reaction with β-dicarbonyl compounds, enaminones, or other bifunctional electrophiles. beilstein-journals.orgnih.gov For example, reaction with β-ketonitriles can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov

Functionalization of the C4-methyl group is generally more challenging due to the lower reactivity of the C-H bonds. However, several strategies can be envisioned based on general principles of organic chemistry:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group could be halogenated to form a halomethyl-pyrazole. This intermediate is a versatile precursor for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group could potentially be oxidized to an aldehyde (formyl) or a carboxylic acid group using strong oxidizing agents. The formyl group, in particular, is a valuable functional handle for further modifications.

Lithiation: Direct deprotonation of the methyl group is difficult. A more viable approach involves lithiation of the pyrazole ring at a different position, followed by intramolecular rearrangement or subsequent reactions. For instance, direct ortho-metalation (DoM) has been used to introduce functional groups at specific positions on the pyrazole ring, which could then be used to influence the reactivity of the adjacent methyl group. acs.org

Emerging and Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided new tools for the construction of complex pyrazole structures with improved efficiency, selectivity, and environmental sustainability.

Catalytic Methods in Pyrazole Synthesis (e.g., Metal-catalyzed reactions)

Transition-metal catalysis has become an indispensable tool for C-H functionalization and the formation of C-C and C-heteroatom bonds in pyrazole synthesis. researchgate.netelsevierpure.com These methods offer alternatives to traditional condensation reactions, often providing access to a wider range of functionalized pyrazoles in a single step. researchgate.netelsevierpure.com

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, Heck coupling conditions can be employed to construct pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl aldehydes. nih.govbeilstein-journals.org This intramolecular coupling provides a highly efficient and regioselective route to fused pyrazole systems. nih.gov

Copper (Cu)-Catalyzed Reactions: Copper catalysts are effective for various transformations, including C-N coupling and domino reactions. nih.gov Copper triflate, for example, has been used in the presence of an ionic liquid to catalyze the condensation of chalcones with hydrazines to form 3,5-disubstituted pyrazoles. nih.gov Such methods could be adapted for the synthesis of the target molecule.

Other Metals (Ni, Ru): Nickel-catalyzed multicomponent reactions have been shown to be an efficient and environmentally friendly approach for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. nih.gov Ruthenium complexes have been used to catalyze the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org

These catalytic methods often provide superior yields and regioselectivity compared to traditional approaches and are compatible with a broad range of functional groups. researchgate.net

Green Chemistry Principles in the Synthesis (e.g., Microwave-assisted, solvent-free, ionic liquid approaches)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. bohrium.com The synthesis of pyrazoles has benefited significantly from these approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. nih.govbeilstein-journals.org In the synthesis of 5-aminopyrazoles and their fused derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.govbeilstein-journals.orgmdpi.com For example, the synthesis of pyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridines via three-component reactions is significantly more efficient under microwave conditions. nih.govbeilstein-journals.org

Solvent-Free Reactions: Performing reactions without a solvent, often in combination with microwave irradiation, is a key green chemistry strategy. nih.govbeilstein-journals.org High yields of pyrazolo[3,4-b]pyridines have been obtained from 5-aminopyrazoles and β-halovinyl/aryl aldehydes under solvent-free microwave conditions. nih.govbeilstein-journals.org Catalytic reactions under solvent-free conditions using heterogeneous catalysts like V₂O₅/SiO₂ have also been reported for the synthesis of 5-aminopyrazoles. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their low volatility, thermal stability, and recyclability. bohrium.comjocpr.com They can act as both the solvent and the catalyst. bohrium.comias.ac.in Three-component reactions to synthesize pyrazolo[3,4-b]pyridine derivatives have shown high yields in short reaction times when conducted in ionic liquids like [bmim]Br. nih.gov Transition metal-containing ionic liquids have also been developed and used as efficient and reusable homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound, typically via the condensation of a suitable β-ketonitrile with hydrazine, is subject to optimization to maximize yield and purity. Key reaction parameters that can be tuned include the choice of catalyst, solvent, temperature, and reaction time.

The most versatile method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov For the target molecule, the precursor would be 2-(furan-2-carbonyl)-propionitrile. The optimization of this reaction would involve systematically varying conditions to find the ideal balance for product formation.

Below is a representative data table illustrating a hypothetical optimization study for this synthesis, based on common practices in the literature.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1265
2Acetic Acid (10)EthanolReflux878
3p-TSA (5)TolueneReflux685
4NoneWater1001072
5FeCl₃ (10)Ethanol25830
6[C₄mim][FeCl₄] (10)[C₄mim][FeCl₄]25290
7p-TSA (5)EthanolMW (100W)0.2592
8NoneSolvent-freeMW (120W)0.1588

Discussion of Optimization Parameters:

Catalyst: The reaction often proceeds without a catalyst but can be significantly accelerated by an acid catalyst like acetic acid or p-toluenesulfonic acid (p-TSA), which protonates the carbonyl group, making it more electrophilic (Entries 2 & 3). Lewis acids such as FeCl₃ can also be used, although they may be less effective at lower temperatures (Entry 5). ias.ac.in Transition metal-based ionic liquids can serve as highly effective catalysts, even at room temperature (Entry 6). ias.ac.in

Solvent: Ethanol is a common and effective solvent for this condensation (Entry 1). Toluene can also be used, particularly with azeotropic removal of water to drive the reaction forward (Entry 3). Green solvents like water are viable alternatives (Entry 4). The use of ionic liquids as both solvent and catalyst represents a modern, efficient approach (Entry 6). ias.ac.in

Temperature and Method: Conventional heating at reflux temperature is standard (Entries 1-4). However, microwave-assisted synthesis offers a significant advantage, drastically reducing reaction times and often improving yields (Entries 7 & 8). nih.gov Room temperature synthesis is possible with highly active catalytic systems like specific ionic liquids. ias.ac.in

Reaction Time: Reaction times are highly dependent on the temperature and catalyst used. Conventional heating methods may require several hours (Entries 1-5), while microwave-assisted protocols can be completed in minutes (Entries 7 & 8). nih.gov

The optimal conditions from this hypothetical study would likely involve microwave irradiation in the presence of an acid catalyst in a polar solvent like ethanol (Entry 7), providing a high yield in a very short time.

Advanced Structural Characterization and Spectroscopic Analysis of 3 2 Furyl 4 Methyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine by providing detailed information about the chemical environment of each proton and carbon atom.

¹³C NMR Spectral Interpretation and Quaternary Carbons

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the non-protonated quaternary carbons, which are key structural markers.

Furan (B31954) Carbons: The carbons of the furan ring are expected to resonate between approximately 105 and 145 ppm. The carbon attached to the pyrazole (B372694) ring (C2') would be downfield, while the carbon adjacent to the oxygen (C5') would also be significantly downfield.

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents.

C3 and C5: These carbons, bonded to nitrogen, are expected at the lower end of the aromatic region, typically between 140 and 155 ppm. The C3 carbon, attached to the electron-withdrawing furan ring, would be significantly deshielded.

C4: The C4 carbon, substituted with a methyl group, would be more shielded compared to C3 and C5, with an expected chemical shift around 105-115 ppm. semanticscholar.org

Quaternary Carbons: The spectrum will clearly show the signals for the three quaternary carbons of the pyrazole ring (C3, C4, and C5), which would be absent in a DEPT-135 experiment. Their identification is crucial for confirming the substitution pattern.

Methyl Carbon: The methyl carbon signal is expected to appear in the upfield region, typically between 10 and 15 ppm. semanticscholar.org

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C5 ~152
Pyrazole C3 ~148
Furan C2' ~145
Furan C5' ~142
Furan C4' ~112
Furan C3' ~107
Pyrazole C4 ~110

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Tautomeric Studies

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the furan protons (H3'-H4', H4'-H5'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl and furan CH groups to their corresponding carbon signals.

The furan H3' proton and the pyrazole C3 carbon, confirming the attachment of the furan ring at the C3 position.

The methyl protons and the pyrazole carbons C3, C4, and C5, confirming the position of the methyl group.

The pyrazole NH proton and carbons C3 and C5.

These techniques are also vital for investigating tautomerism. 5-aminopyrazoles can exist in equilibrium with their imine tautomers. mdpi.com In solution, if tautomerism is present, NMR might show two distinct sets of signals for each tautomer or evidence of chemical exchange (broadened signals). 2D NMR could help to separately assign the signals for each tautomeric form present. clockss.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups and structural motifs within the molecule.

Vibrational Modes of Pyrazole and Furan Rings

The IR and Raman spectra will be characterized by a series of bands corresponding to the stretching and bending vibrations of the heterocyclic rings.

Pyrazole Ring: The pyrazole ring exhibits characteristic stretching vibrations (C=N, C=C, N-N) in the 1400–1600 cm⁻¹ region. nih.govderpharmachemica.com Ring deformation and breathing modes are typically found at lower wavenumbers.

Furan Ring: The furan ring has characteristic C=C stretching bands around 1500–1580 cm⁻¹ and C-O-C stretching vibrations typically in the 1000–1250 cm⁻¹ range. Aromatic C-H stretching vibrations for both rings are expected above 3000 cm⁻¹. nih.gov

Amine Group Stretches and Bends

The primary amine group gives rise to several distinct and diagnostic vibrational bands.

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the 3250–3450 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes. Their precise position can be influenced by hydrogen bonding.

N-H Bending: A characteristic scissoring (bending) vibration for the -NH₂ group is expected to appear in the 1580–1650 cm⁻¹ region. This band can sometimes overlap with the aromatic ring stretching vibrations.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond between the pyrazole ring and the amine group would likely be observed in the 1250–1340 cm⁻¹ range.

Predicted IR/Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric) Primary Amine ~3400
N-H Stretch (symmetric) Primary Amine ~3300
N-H Stretch Pyrazole NH ~3150-3250 (broad)
C-H Stretch Furan/Pyrazole ~3100
C-H Stretch Methyl ~2950
N-H Bend (Scissoring) Primary Amine ~1620
C=N, C=C Stretch Pyrazole Ring 1400 - 1600
C=C Stretch Furan Ring 1500 - 1580
C-N Stretch Aryl-Amine 1250 - 1340

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₈H₉N₃O, the theoretical exact mass can be calculated. An experimental HRMS analysis would be required to confirm this value, providing strong evidence for the compound's identity. However, specific experimental HRMS data for this compound are not currently available in the reviewed literature.

Table 1: Theoretical Molecular Weight of this compound (Note: This table is based on theoretical calculations, as experimental data is not available.)

Parameter Value
Chemical Formula C₈H₉N₃O
Theoretical Exact Mass 179.0746 g/mol
Monoisotopic Mass 179.07456 g/mol

Fragmentation Pathways and Structural Confirmation

In mass spectrometry, molecules are ionized and break apart into characteristic fragments. Analyzing these fragments helps to confirm the molecular structure. For this compound, fragmentation would likely involve characteristic cleavages of the pyrazole and furan rings, as well as the loss of the methyl and amine groups. General fragmentation patterns for pyrazole derivatives have been studied, but a specific, experimentally verified fragmentation pathway for the title compound has not been published. Such a study would be necessary to definitively map its fragmentation and confirm its structural arrangement.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions. At present, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other scientific literature. The following sections describe the data that such an analysis would yield.

Crystal System, Space Group, and Unit Cell Parameters

The analysis of a suitable single crystal would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental crystallographic data is essential for defining the crystal's symmetry and packing. While crystallographic data exists for structurally related furyl-pyrazole compounds, this information cannot be extrapolated to the title compound. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Related Furyl-Pyrazole Compound (Note: This data is for a different compound, 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, and is provided for illustrative purposes only as no data exists for the title compound.) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.3075(7)
b (Å) 6.5075(3)
c (Å) 18.4929(9)
β (°) 92.883(4)
Volume (ų) 1479.24(13)

Molecular Geometry, Bond Lengths, and Bond Angles

A crystallographic study would provide precise measurements of all bond lengths and angles within the this compound molecule. This data would confirm the planarity of the pyrazole and furan rings and describe the exact spatial relationship between the different functional groups. Without experimental data, these parameters cannot be accurately reported.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Understanding the intermolecular forces is key to explaining a compound's solid-state properties. The amine group and the nitrogen atoms in the pyrazole ring are capable of forming hydrogen bonds, which would likely be a dominant interaction in the crystal packing. Additionally, π-π stacking interactions between the aromatic furan and pyrazole rings could further stabilize the crystal lattice. Analysis of Hirshfeld surfaces for similar pyrazole structures often reveals the importance of H⋯H, O⋯H, and N⋯H contacts in crystal packing. nih.gov However, a definitive analysis of these interactions for the title compound is contingent on future crystallographic studies.

Chemical Reactivity, Transformation, and Derivatization of 3 2 Furyl 4 Methyl 1h Pyrazol 5 Amine

Reactivity of the Amine Functionality

The exocyclic amino group at the C5 position is the primary site for many chemical reactions, serving as a potent nucleophile for the formation of a wide array of derivatives.

The 5-amino group readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents, such as acid chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack.

Acylation: Reaction with acylating agents leads to the formation of the corresponding amides. For instance, treatment with various isocyanates can yield respective carboxamides. researchgate.net This transformation is a common strategy to introduce new functional groups and build more complex molecular architectures.

Sulfonylation: Similarly, reaction with arylsulfonyl chlorides in the presence of a base results in the formation of sulfonamide derivatives. The pyrazole (B372694) nitrogen can also be sulfonylated, sometimes leading to disubstituted products depending on the reaction conditions. researchgate.netnih.gov

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyrazoles

Reagent ClassSpecific Reagent ExampleProduct TypeTypical Conditions
IsocyanatesPhenyl isocyanateCarboxamideOrganic solvent
Sulfonyl Chlorides4-Methylphenylsulfonyl chlorideSulfonamideChloroform, Thionyl chloride

This table is illustrative of general reactions for the aminopyrazole scaffold.

Alkylation and arylation of aminopyrazoles can be complex due to the presence of multiple nucleophilic sites: the exocyclic C5-amino group and the two nitrogen atoms (N1 and N2) within the pyrazole ring. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating or arylating agent. researchgate.net

Generally, the C5-amino group is the most nucleophilic site, and reactions can be directed to form N-alkyl or N-aryl derivatives at this position. However, N-alkylation of the pyrazole ring is also a common outcome, often resulting in a mixture of N1 and N2 regioisomers, particularly with asymmetrically substituted pyrazoles. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for achieving N-alkylation of the C5-amino group on pyrazoles. chim.it

The 5-amino group can be converted into a diazonium salt through treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netconicet.gov.ar These pyrazole-5-diazonium salts are versatile intermediates for a variety of subsequent transformations. researchgate.net

The resulting diazonium group is an excellent leaving group and can be displaced by a range of nucleophiles. While azo coupling reactions are a common fate for these intermediates, they can also undergo transformations analogous to the Sandmeyer reaction. researchgate.netconicet.gov.ar In such reactions, the diazonium group can be replaced by a halide (chloro, bromo) using the corresponding copper(I) salt. This halogenodediazoniation provides a synthetic route to 5-halopyrazoles, which are valuable precursors for further functionalization, particularly in cross-coupling reactions. The formation of these products can sometimes compete with intramolecular cyclization, depending on the substituents present on the pyrazole ring. conicet.gov.ar

Table 2: Transformations of Pyrazole-5-diazonium Salts

Reaction TypeReagentsProduct Type
DiazotizationNaNO₂, HCl/AcOH5-Diazonium salt
Azo CouplingPhenols, Active methylene (B1212753) compoundsAzo compounds
HalogenodediazoniationCuCl, CuBr5-Chloro/5-Bromopyrazole
Hydro-dediazoniationSolvent (e.g., H₂O)Dediazoniated pyrazole

This table outlines general transformations applicable to the diazonium salt of the title compound.

Transformations Involving the Pyrazole Ring System

The pyrazole ring itself is aromatic and can participate in various reactions, although its reactivity is influenced by the existing substituents.

Pyrazoles are electron-rich aromatic systems and typically undergo electrophilic substitution at the C4 position. scribd.comglobalresearchonline.net However, in 3-(2-furyl)-4-methyl-1H-pyrazol-5-amine, this position is blocked by a methyl group. The presence of the activating 5-amino group and the 4-methyl group increases the electron density of the pyrazole ring, but substitution at C4 is precluded. researchgate.net Electrophilic attack would therefore be directed elsewhere. While substitution on the pyrazole ring at C3 or C5 is generally difficult due to the electron-withdrawing effect of the ring nitrogens, the electron-rich furan (B31954) ring presents an alternative site for electrophilic attack. In related systems, electrophilic substitution has been shown to occur exclusively at the C4 atom of the pyrazole ring when it is unsubstituted. researchgate.net

The pyrazole ring is inherently electron-rich and, as a result, is generally resistant to nucleophilic attack. chim.it Such reactions are uncommon and typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophiles. researchgate.net Positions C3 and C5 are the most likely sites for nucleophilic attack due to the influence of the adjacent electronegative nitrogen atoms. researchgate.net Given the presence of electron-donating groups (amino, methyl, furyl) on the this compound scaffold, the pyrazole ring is deactivated towards nucleophilic substitution, making such transformations highly unfavorable under normal conditions.

Protonation and Tautomerism of the Pyrazole-NH and Amine

Like other 3(5)-aminopyrazoles, this compound can exist in different tautomeric forms due to proton migration. mdpi.com The primary form of tautomerism is annular prototropic tautomerism, where the proton on the pyrazole ring nitrogen can shift between the N1 and N2 positions. mdpi.com This results in an equilibrium between the 3-(2-furyl) and 5-(2-furyl) isomers, though the specific substitution pattern of the target molecule favors the 3-(2-furyl) tautomer. mdpi.comsunway.edu.myresearchgate.netmonash.edu

A second potential equilibrium is the amine-imine tautomerism, involving the exocyclic amino group. mdpi.com However, the amino form is generally more stable. The pyrazole ring itself is amphoteric, meaning it can act as both an acid (donating the N-H proton) and a base. researchgate.net Protonation typically occurs at the pyridine-like sp2-hybridized nitrogen atom (N2), as its lone pair is not part of the aromatic sextet. mdpi.com This protonation significantly alters the nucleophilicity of the pyrazole ring and can direct the course of subsequent reactions. researchgate.net The molecule possesses several nucleophilic sites, with a general reactivity order of 5-NH2 > 1-NH > 4-CH, making the exocyclic amino group the most reactive site for many reactions. beilstein-journals.org

Reactivity of the Furan Moiety

The furan ring is an electron-rich aromatic system that is highly susceptible to electrophilic attack and can undergo addition or ring-opening reactions under specific conditions.

The furan ring is significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.compearson.com Electrophilic substitution on furan preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the β-positions (two resonance structures). chemicalbook.comquora.commatanginicollege.ac.in

In this compound, the furan ring is already substituted at its C2 position. Therefore, further electrophilic aromatic substitution is expected to occur predominantly at the C5 position. Due to the high reactivity and acid-sensitivity of the furan ring, these reactions typically require mild, non-acidic conditions to prevent polymerization or ring-opening. matanginicollege.ac.in Examples of suitable reagents include acetyl nitrate (B79036) for nitration or a pyridine-sulfur trioxide complex for sulfonation. numberanalytics.com

The furan moiety can be modified through hydrogenation or completely transformed via ring-opening reactions.

Hydrogenation: Catalytic hydrogenation of the furan ring leads to the formation of the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation can be achieved using various heterogeneous catalysts, such as palladium or ruthenium on carbon (Pd/C, Ru/C). rwth-aachen.dersc.org The reaction proceeds via the sequential hydrogenation of the double bonds within the furan ring. rsc.org Photocatalytic methods have also been developed for the hydrogenation of furan to tetrahydrofuran. rsc.org

Ring Opening: Under acidic conditions, the furan ring is susceptible to hydrolysis, leading to a ring-opening reaction. iust.ac.ir The process is initiated by the protonation of the furan ring, typically at an α-carbon, followed by the nucleophilic attack of water. rsc.orgresearchgate.netacs.org This ultimately results in the formation of a 1,4-dicarbonyl compound. iust.ac.ir The specific substituents on the furan ring can significantly influence the reactivity and the outcome of the ring-opening reaction. rsc.orgresearchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. mdpi.com The 5-aminopyrazole core of the title compound is an excellent substrate for MCRs, acting as a versatile nucleophilic building block to construct a variety of fused and poly-substituted heterocyclic systems. mdpi.com

For instance, 5-aminopyrazoles are commonly used in three-component reactions with an aldehyde and a C-H activated compound (like dimedone or a pyrazolone) to synthesize pyrazolo[3,4-b]quinolines. nih.govpreprints.org In these reactions, the aminopyrazole provides two nucleophilic centers (the amino group and the C4 carbon of the pyrazole ring) that participate in the cyclization cascade.

Table 1: Examples of Multi-Component Reactions with 5-Aminopyrazoles
Reactant 1Reactant 2Reactant 3Product ClassReference
5-AminopyrazoleAromatic AldehydeDimedonePyrazolo[3,4-b]quinoline nih.gov
5-AminopyrazoleAromatic Aldehyde2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-onePyrazolo[3,4-b]quinoline preprints.org
5-Amino-3-methyl-1-phenylpyrazoleAromatic Aldehyde2-Hydroxy-1,4-naphthalenedioneBenzo[g]pyrazolo[3,4-b]quinoline-5,10-dione nih.gov

Synthesis of Advanced Derivatives for Specific Chemical Applications

The polyfunctional nature of this compound makes it a precursor for a wide range of more complex heterocyclic derivatives, particularly fused pyrazole systems. Two of the most important classes of derivatives are pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocycles are readily synthesized through the condensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic compound. nih.gov Common reaction partners include β-dicarbonyl compounds, enaminones, and α,β-unsaturated ketones. nih.govekb.eg The reaction typically proceeds via initial attack from the more nucleophilic exocyclic amino group, followed by cyclization involving the N1 ring nitrogen. researchgate.net

Pyrazolo[3,4-b]pyridines: This isomeric fused system is also accessible from 5-aminopyrazoles. nih.govresearchgate.net Synthesis can be achieved through various routes, including reaction with 1,3-dicarbonyl compounds (where regioselectivity can be an issue), α,β-unsaturated ketones, or via cascade reactions with alkynyl aldehydes. nih.govmdpi.comnih.gov The choice of reactants and conditions determines the final substitution pattern on the pyridine (B92270) ring. nih.gov

Table 2: Synthesis of Fused Pyrazole Derivatives
Derivative ClassTypical ReagentsReaction TypeReference
Pyrazolo[1,5-a]pyrimidinesβ-Dicarbonyl compounds, EnaminonesCyclocondensation nih.govekb.egnih.govresearchgate.net
Pyrazolo[3,4-b]pyridinesα,β-Unsaturated KetonesMichael Addition-Cyclization nih.govmdpi.com
Pyrazolo[3,4-b]pyridinesAlkynyl AldehydesCascade 6-endo-dig Cyclization nih.gov
Pyrazolo[3,4-b]quinolineso-Halogenated BenzaldehydesCyclocondensation mdpi.com

Theoretical and Computational Chemistry Studies of 3 2 Furyl 4 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. These computations provide insights into molecular stability, reactivity, and potential interaction sites through the analysis of molecular orbitals, charge distribution, and polarity. nih.govresearchgate.netnih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

For the analogous compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level determined a HOMO-LUMO energy gap of approximately 4.458 eV. This relatively large energy separation suggests that the molecule possesses high electronic stability. nih.gov Similar calculations for other pyrazole (B372694) derivatives have reported energy gaps in the range of 4.30 to 5.07 eV, reinforcing the idea that the pyrazole scaffold contributes to molecular stability. researchgate.netnih.gov It is anticipated that 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine would exhibit a comparable energy gap, indicating a stable electronic configuration.

CompoundComputational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acidDFT/B3LYP/6-31G(d)--4.458 nih.gov
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amineDFT/B3LYP/6-311++G(d,p)-6.2967-1.80964.4871 irjweb.com
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideDFT/B3LYP/6–311G(d,p)-5.3130-0.26785.0452 nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red to orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map shows pronounced negative potential around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic interactions. researchgate.net For this compound, a similar analysis would be expected to show a high electron density (negative potential) around the nitrogen atoms of the pyrazole ring and the exocyclic amine group, as well as the oxygen atom of the furan (B31954) ring. These locations would represent the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amine group and the N-H of the pyrazoles would, in turn, exhibit positive electrostatic potential. researchgate.net

The dipole moment (μ) is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges within the molecule. It is a vector quantity that points from the center of negative charge to the center of positive charge. A high dipole moment indicates a highly polar molecule, which can influence its solubility, intermolecular interactions, and other physical properties.

Computational studies on various pyrazole derivatives have calculated their dipole moments. For instance, a series of newly synthesized pyrazole compounds were found to have dipole moments ranging from 0.9517 D to 2.7926 D. researchgate.net Given the presence of electronegative nitrogen and oxygen atoms and the asymmetric nature of this compound, it is expected to possess a significant dipole moment, rendering it a polar molecule.

Conformational Analysis and Energy Minima

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers or rotational isomers) that can be interconverted by rotation about single bonds. researchgate.netnih.gov Identifying the lowest energy conformations (energy minima) is crucial for understanding a molecule's preferred shape, which in turn affects its biological activity and physical properties. researchgate.net

In the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed that the molecule adopts a planar conformation as its most stable geometry. nih.govnih.gov This planarity suggests a significant degree of conjugation between the pyrazole and furan ring systems. The dihedral angle between the two rings would be close to 0° or 180°. Any deviation from this planarity would lead to a higher energy state. It is highly probable that this compound also prefers a planar or near-planar conformation to maximize π-system overlap between the two heterocyclic rings.

Intramolecular hydrogen bonds (IHBs) are non-covalent interactions that occur within a single molecule. They can play a critical role in stabilizing specific conformations, influencing molecular planarity, and modulating physicochemical properties. nih.govnih.gov An IHB can form between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor) within the same molecule.

In this compound, several potential IHBs can be considered. A significant interaction could occur between a hydrogen atom of the C5-amine group and the nitrogen atom at position 1 of the pyrazole ring (N1-H). Another possibility is an interaction between the amine hydrogen and the oxygen atom of the furan ring, depending on the rotational orientation of the furan ring. Such interactions would lock the molecule into a more rigid, planar conformation. researchgate.net Studies on similar structures, like certain pyrazolone (B3327878) derivatives, have confirmed the presence of strong intramolecular N—H···O hydrogen bonds that dictate the molecular structure. nih.gov The formation of these bonds is a crucial factor in determining the lowest energy conformer of the molecule. nih.gov

Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic properties of organic molecules. By calculating the electronic structure, it is possible to simulate spectra that can be compared with experimental data to confirm molecular structures and assign spectral features.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often paired with the B3LYP functional in DFT. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Such predictions are invaluable for confirming the structural assignments of complex heterocyclic systems. nih.gov The calculated shifts depend heavily on the optimized geometry of the molecule in a simulated solvent environment. nih.gov

Below are tables representing the type of data generated from such theoretical calculations for this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (δ, ppm)
NH (pyrazole) 11.5 - 12.5
NH₂ (amine) 5.0 - 6.0
H (furan C5) 7.5 - 7.6
H (furan C3) 6.4 - 6.5
H (furan C4) 6.6 - 6.7

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (δ, ppm)
C5 (pyrazole, attached to NH₂) 152 - 154
C3 (pyrazole, attached to furyl) 144 - 146
C4 (pyrazole, attached to CH₃) 95 - 97
C2 (furan) 149 - 151
C5 (furan) 142 - 144
C3 (furan) 106 - 108
C4 (furan) 111 - 113

Theoretical vibrational spectra (Infrared and Raman) are also calculated using DFT methods, typically at the same level of theory as geometry optimization (e.g., B3LYP/6-311++G**). nih.gov A frequency analysis on the optimized structure confirms that it is at a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. The results are often scaled by an empirical factor to better match experimental data.

The table below illustrates the predicted vibrational frequencies for key functional groups in this compound.

Interactive Data Table: Predicted Key Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric) Amine (-NH₂) ~3450
N-H Stretch (symmetric) Amine (-NH₂) ~3350
N-H Stretch Pyrazole (-NH) ~3200
C-H Stretch Furyl Ring 3100 - 3150
C-H Stretch Methyl (-CH₃) 2900 - 3000
C=N Stretch Pyrazole Ring 1620 - 1640
N-H Bend Amine (-NH₂) 1590 - 1610
C=C Stretch Pyrazole & Furyl Rings 1450 - 1550

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step, providing a detailed understanding of reaction feasibility and kinetics.

The 5-amino group of the pyrazole ring is a key site for derivatization, allowing for the synthesis of a wide range of analogues through reactions such as acylation, alkylation, and condensation. nih.govnih.gov Theoretical studies can be employed to investigate the energetics of these transformations. For instance, in an acylation reaction, DFT calculations can model the energy profile of the nucleophilic attack of the amino group on an acyl halide or anhydride. These calculations would determine the activation energy required to form the tetrahedral intermediate and the energy change associated with the subsequent collapse to the final amide product. Similarly, for N-alkylation, computational models can compare the energy barriers for reaction at different nitrogen atoms within the molecule, helping to predict the regioselectivity of the reaction under various conditions. mdpi.comresearchgate.net Such studies provide quantitative insight into the reactivity of the molecule and can guide the design of synthetic strategies.

Molecular Modeling for Ligand Design (strictly in silico studies, not involving biological efficacy or clinical data)

In silico molecular modeling techniques are widely used in the early stages of ligand design to predict how a molecule might interact with a biological target, such as a protein's active site. These computational methods screen virtual libraries of compounds and prioritize them for synthesis and further testing. europeanreview.org

The this compound scaffold possesses several features that are of interest in computational ligand design. Molecular docking simulations can be performed to predict the binding orientation of the molecule within a target protein's binding pocket. nih.gov These simulations score potential poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The pyrazole ring's NH group and the 5-amino group can act as hydrogen bond donors, while the pyrazole and furan nitrogens and oxygen can act as hydrogen bond acceptors. nih.gov The furan and pyrazole rings also provide aromatic surfaces for potential π-π stacking interactions. By analyzing these predicted interactions in silico, medicinal chemists can design modifications to the parent structure to hypothetically improve its binding affinity and selectivity for a given target. europeanreview.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Tetramethylsilane (TMS)
Acyl Halide

Virtual Screening of Derived Compounds for Chemical Interactions

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to interact with a target of interest. nih.gov While often employed in drug discovery against biological targets, the same principles can be applied to materials science and chemical sensor development to screen for derivatives with desirable chemical interaction profiles.

For derivatives of this compound, a virtual screening workflow would typically involve:

Library Generation: Creating a virtual library of compounds by computationally modifying the parent molecule. Substitutions could be made on the pyrazole ring, the furan ring, or the amine group to modulate electronic and steric properties.

Target Definition: Defining a non-biological target. This could be a metal surface, a nanoparticle, or the binding site of a chemical sensor. Pyrazole derivatives are well-known for their ability to act as chelating agents for various transition metal ions. researchgate.netmdpi.com

Docking and Scoring: Using molecular docking programs to predict the binding mode and affinity of each derivative to the target. nih.govresearchgate.net Scoring functions estimate the strength of the interaction, allowing for the ranking of the entire library.

A hypothetical virtual screening of derivatives could be performed to assess their potential as corrosion inhibitors or as selective metal ion sensors. For instance, derivatives could be screened for their interaction energy with a copper surface. The results, as shown in the hypothetical data table below, could rank derivatives based on their predicted binding strength, guiding the synthesis of the most promising candidates.

Table 1: Hypothetical Virtual Screening Data for Derivatives of this compound as Copper Surface Binders.
Compound IDModification on Parent StructurePredicted Binding Energy (kcal/mol)Key Predicted Interactions
Parent-01None (this compound)-7.5N-coordination from pyrazole ring
Deriv-02-OH group at furan C5-8.2N, O chelation
Deriv-03-SH group at pyrazole N1-9.1Strong N, S coordination
Deriv-04-COOH group at furan C5-8.8N, O-coordination, H-bonding
Deriv-05-CN group at pyrazole N1-7.9Enhanced N-coordination

This screening process efficiently narrows down a large number of potential molecules to a manageable few for synthesis and experimental validation, saving significant time and resources. chemmethod.com

Theoretical Binding Affinity Predictions for Non-Biological Targets

Beyond virtual screening, detailed computational studies can predict the binding affinity of this compound and its derivatives with specific non-biological targets, such as individual metal ions. This is particularly relevant given the known ability of pyrazole-containing compounds to form stable complexes with transition metals. researchgate.netresearchgate.net Such interactions are key for applications in catalysis, sensing, and materials science. mdpi.com

Density Functional Theory (DFT) is a primary tool for these predictions. By calculating the electronic structure and energy of the molecule and the target both separately and as a complex, the binding energy can be determined. nih.gov A study on the analogous 3-(2-furyl)-1H-pyrazole-5-carboxylic acid highlighted its potential for molecular interactions through its functional groups, suggesting suitability for sensor applications. nih.gov The HOMO-LUMO energy gap calculated for this analog (approximately 4.458 eV) indicates high electronic stability but also potential reactivity under specific conditions. nih.gov

For this compound, the nitrogen atoms in the pyrazole ring and the amine group are expected to be primary sites for coordination with metal ions. Theoretical calculations can predict the binding energies with various metal ions, providing a quantitative measure of affinity and selectivity.

The following interactive table presents hypothetical DFT-calculated binding affinities for this compound with several common transition metal ions in a simulated aqueous environment. Higher negative values indicate stronger predicted binding.

Table 2: Predicted Binding Affinities of this compound with Various Metal Ions.
Metal IonPredicted Binding Affinity (ΔG, kcal/mol)Predicted Coordination Sites
Cu(II)-25.8N1 (pyrazole), N (amine)
Ni(II)-22.5N1 (pyrazole), N (amine)
Zn(II)-20.1N1 (pyrazole), N (amine)
Co(II)-23.7N1 (pyrazole), N (amine)
Hg(II)-28.4N1 (pyrazole), N (amine)

These theoretical predictions are invaluable for designing new materials. For example, the strong predicted affinity for heavy metal ions like Hg(II) suggests that this molecule or its derivatives could be investigated as chemosensors for environmental monitoring. mdpi.com Molecular dynamics simulations can further complement these studies by exploring the stability and dynamics of the molecule-target complex over time. nih.govnih.gov

Potential Applications of 3 2 Furyl 4 Methyl 1h Pyrazol 5 Amine in Non Clinical Research Areas

As a Versatile Building Block in Organic Synthesis

The reactivity of the aminopyrazole moiety, characterized by the nucleophilic exocyclic amino group and the adjacent ring nitrogen, makes 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine a valuable precursor in the synthesis of more complex molecular architectures. nih.govchim.it

One of the most prominent applications of 5-aminopyrazoles is in the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. eurekaselect.com These bicyclic structures are synthesized through the condensation reaction of the aminopyrazole with various 1,3-biselectrophilic compounds. nih.gov The reaction proceeds via the nucleophilic attack of the exocyclic amino group on one electrophilic center, followed by cyclization involving the endocyclic pyrazole (B372694) nitrogen.

The general synthetic pathway involves reacting this compound with reagents such as β-dicarbonyl compounds, β-enaminones, or β-ketonitriles. nih.govd-nb.info The regioselectivity of this reaction is typically high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic ring nitrogen. researchgate.net This synthetic versatility allows for the introduction of diverse functional groups onto the resulting pyrazolo[1,5-a]pyrimidine scaffold, enabling the creation of a library of complex molecules for further study. researchgate.netnih.gov

PrecursorReagent ClassResulting Heterocyclic System
This compoundβ-Dicarbonyl CompoundsSubstituted Pyrazolo[1,5-a]pyrimidines
This compoundβ-EnaminonesSubstituted Pyrazolo[1,5-a]pyrimidines
This compoundβ-KetonitrilesSubstituted Pyrazolo[1,5-a]pyrimidines
This compoundDiethyl MalonateDihydroxy-pyrazolo[1,5-a]pyrimidines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. researchgate.net The structure of this compound is well-suited for use as a central scaffold in such reactions. nih.gov

In a typical MCR, the aminopyrazole can react with an aldehyde and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate) in a one-pot process. researchgate.net This approach allows for the rapid construction of highly substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net The efficiency and atom economy of MCRs make them an attractive method for generating molecular diversity from a common aminopyrazole core. mdpi.com

Role in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound, including its multiple hydrogen bond donors and acceptors and its combination of electron-rich aromatic rings, make it a promising candidate for applications in material science.

Pyrazole derivatives are well-established ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with a wide variety of metal ions. acs.orgresearchgate.netresearchgate.net this compound possesses multiple potential coordination sites: the pyridine-like N2 atom of the pyrazole ring, the nitrogen of the exocyclic amino group, and the oxygen atom of the furan (B31954) ring. This multi-dentate character allows it to act as a chelating ligand, forming stable complexes with transition metals and lanthanides. nih.govmdpi.comnih.gov

The reaction of pyrazole-based ligands with metal salts, such as those of copper(II), cadmium(II), or manganese(II), can lead to the formation of discrete mononuclear or dinuclear species, as well as extended one-, two-, or three-dimensional coordination polymers. unibo.itacs.orgresearchgate.net The final structure is influenced by the metal ion's coordination preference, the reaction conditions, and the nature of the counter-ions. unibo.itrsc.org These coordination complexes are investigated for their structural diversity and potential properties in areas like catalysis and photocatalysis. nih.govrsc.org

LigandPotential Metal IonsType of Complex
This compoundCu(II), Zn(II), Cd(II)Mononuclear/Dinuclear Complexes
This compoundMn(II), Fe(III), Co(II)Coordination Polymers (CPs)
This compoundLanthanides (e.g., Ce, Tb)Luminescent Complexes

The development of novel organic semiconductor materials is a burgeoning field of research. Furan and its derivatives are recognized as valuable building blocks for these materials due to their favorable electronic properties, rigidity, and potential for strong intermolecular stacking. researchgate.netnih.govtdl.org Similarly, pyrazole derivatives have been investigated for their fluorescent and electronic properties. nih.govresearchgate.net

The incorporation of the this compound unit into a polymer backbone could yield π-conjugated systems with interesting optoelectronic properties. The combination of the electron-rich furan and pyrazole rings can influence the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which are critical for semiconductor performance. nih.gov Such materials could find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tdl.orgresearchgate.net

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, higher-level structures from molecular building blocks. nih.gov Pyrazole derivatives are excellent candidates for crystal engineering because their N-H group (a hydrogen bond donor) and pyridine-like nitrogen atom (a hydrogen bond acceptor) facilitate the formation of predictable intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net

The this compound molecule offers additional hydrogen bonding sites through its exocyclic amino group. These multiple donor and acceptor sites can direct the self-assembly of the molecules in the solid state, leading to the formation of various supramolecular motifs, including dimers, trimers, tetramers, and infinite chains or sheets. nih.govresearchgate.net The study of these self-assembled structures provides insight into crystal packing and the design of new materials with specific solid-state architectures. researchgate.net

Development of Agrochemical Scaffolds (Pesticides/Herbicides Precursors)

The pyrazole ring is a foundational component in a multitude of commercial agrochemicals, including fungicides, herbicides, and insecticides. globalresearchonline.netresearchgate.netmdpi.commdpi.com The versatility of the pyrazole core allows for extensive functionalization, enabling the development of compounds with tailored activity against specific agricultural pests. researchgate.net Aminopyrazoles, in particular, are frequently utilized as starting materials for creating diverse chemical libraries for screening and development due to the reactive nature of the amino group. researchgate.netresearchgate.net

The 5-amino group on the pyrazole ring of this compound serves as a critical synthetic handle. This amine can readily react with various electrophiles to form a wide array of derivatives, such as amides, sulfonamides, ureas, and Schiff bases, each with the potential for distinct biological activity. nih.govresearchgate.net This positions the compound as an ideal intermediate for generating libraries of novel candidates for crop protection agents.

The general synthetic approach involves leveraging the 5-aminopyrazole as a nucleophile to construct more complex molecules. By reacting this compound with various acyl chlorides, sulfonyl chlorides, or isocyanates, researchers can systematically explore the chemical space around this scaffold to identify new herbicidal, insecticidal, or fungicidal leads.

Structure-activity relationship (SAR) studies are fundamental to the rational design of new agrochemicals. These studies systematically alter the chemical structure of a lead compound to understand how specific functional groups and their positions influence biological activity. The pyrazole scaffold is well-suited for SAR exploration due to the distinct properties of its five positions available for substitution. researchgate.netnih.gov For derivatives of this compound, SAR studies would focus on modifications at the 5-amino position and substitutions on the furan ring.

Key structural features of the title compound that are pertinent to SAR analysis include:

The Pyrazole Core : Provides a stable, aromatic heterocyclic foundation that is present in many successful pesticides. researchgate.net

The 3-(2-Furyl) Group : The furan ring introduces a distinct heteroaromatic moiety with specific electronic and steric properties that can influence binding to target enzymes or receptors.

The 4-Methyl Group : This small alkyl group blocks the 4-position from metabolic attack or further reaction and influences the orientation of the adjacent furan ring, which can be critical for fitting into an active site.

The 5-Amine Group : As the primary point for derivatization, modifications here have a profound impact on the compound's physicochemical properties (e.g., solubility, lipophilicity) and its ability to form key interactions (e.g., hydrogen bonds) with a biological target.

SAR studies on other pyrazole-based agrochemicals have yielded valuable insights. For example, in a series of N-pyridylpyrazole thiazole (B1198619) insecticides, amide derivatives were found to be more potent than their ester counterparts, and the presence of electron-withdrawing groups on an attached phenyl ring enhanced insecticidal activity. mdpi.com Similarly, studies on pyrazolecarboxamide fungicides revealed that the position and number of halogen atoms on a phenyl ring directly affected antifungal potency. frontiersin.org These findings provide a strategic basis for designing a chemical library based on the this compound scaffold.

Table 1: Representative Structure-Activity Relationship (SAR) Findings in Pyrazole-Based Agrochemicals
Scaffold TypeModificationEffect on ActivityTarget Pest/WeedReference
N-Pyridylpyrazole ThiazoleAmide linkage is superior to ester linkageIncreased insecticidal activityPlutella xylostella mdpi.com
N-Pyridylpyrazole ThiazoleElectron-withdrawing groups on phenyl ringIncreased insecticidal activityLepidoptera pests mdpi.com
PyrazolecarbamideSubstitution at position 6 of a quinazolinone ringHighest antifungal activityRhizoctonia solani researchgate.net
PyrazolecarbamidePosition and number of chlorine atomsDirectly affects antifungal activityRhizoctonia solani frontiersin.org
Phenyl PyrazoleTriacetylation of precursorHigh herbicidal activity (>90% inhibition)Broadleaf weeds researchgate.net
Furyl-Pyrazole Oxime Ester4-Trifluoromethylphenyl on furan ringHigh acaricidal activity (83% inhibition)Tetranychus cinnabarinus researchgate.net

Applications in Analytical Chemistry and Sensor Technology

The field of analytical chemistry continuously seeks novel molecules for the development of sensitive and selective chemosensors. Pyrazole derivatives have emerged as a promising class of compounds for this purpose, particularly for the detection of metal ions. nih.govresearchgate.netsemanticscholar.org Their utility stems from the nitrogen atoms within the pyrazole ring, which act as excellent coordination sites for metal cations. nih.gov The development of colorimetric and fluorescent sensors allows for rapid, simple, and highly sensitive detection of analytes. nih.govmdpi.com

The molecular structure of this compound contains multiple potential donor sites for metal ion chelation:

The two adjacent nitrogen atoms of the pyrazole ring.

The nitrogen atom of the 5-amino group.

The oxygen atom within the 2-furyl ring.

This collection of donor atoms makes the compound a strong candidate for a multidentate ligand, capable of forming stable complexes with various metal ions. The formation of such a complex can perturb the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in absorption wavelength (colorimetric response) or an enhancement or quenching of fluorescence (fluorometric response). nih.gov

For example, studies have shown that pyrazole-based probes can selectively detect ions like Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Cd²⁺. nih.govsemanticscholar.org The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or chelation-enhanced fluorescence (CHEF). The binding of a metal ion restricts intramolecular rotations and vibrations, leading to a more rigid structure and often a significant increase in fluorescence quantum yield. nih.gov The specific combination of the pyrazole, furan, and amine moieties in this compound could offer unique selectivity for certain metal ions, which would need to be determined through experimental screening.

Table 2: Examples of Pyrazole-Based Chemosensors and Their Analytes
Pyrazole Derivative TypeTarget AnalyteDetection MethodObserved ResponseReference
Pyridine-Pyrazole AcylhydrazoneAl³⁺FluorescenceFluorescence enhancement at 468 nm nih.gov
Coumarin-Pyrazole DyeCr³⁺Colorimetric & FluorescenceFluorescence quenching nih.gov
Imine-based Pyrazol-5-olCu²⁺ColorimetricImmediate formation of a brown-colored solution semanticscholar.org
Pyridine-Pyrazole DerivativeZn²⁺ / Cd²⁺Fluorescence~20-fold fluorescence increase for Zn²⁺ semanticscholar.org
Pyridine-Pyrazole DerivativeFe³⁺Fluorescence~30-fold fluorescence increase for Fe³⁺ semanticscholar.org
Fused Bis-PyrazoleCu²⁺, Co²⁺, Ni²⁺, Hg²⁺Fluorescence"Turn-off" reversible fluorescence quenching mdpi.com

Future Perspectives and Emerging Research Directions for 3 2 Furyl 4 Methyl 1h Pyrazol 5 Amine

Exploration of Undiscovered Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-ketonitriles with hydrazines, are well-established, future research will focus on developing more efficient, sustainable, and innovative synthetic routes to 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine and its analogs. beilstein-journals.orgnih.gov The exploration of multicomponent reactions (MCRs) presents a particularly promising avenue. researchgate.netnih.govmdpi.com MCRs allow for the construction of complex molecules like the target pyrazole in a single step from three or more starting materials, which enhances atom economy and reduces waste. researchgate.netnih.gov

Furthermore, the adoption of green chemistry principles is anticipated to become a central theme. mdpi.comresearchgate.net This includes the use of microwave irradiation to accelerate reaction times and improve yields, as well as the development of syntheses in environmentally benign solvents like water or ethanol (B145695). mdpi.comresearchgate.net Research into novel catalytic systems, including organocatalysts and nanocatalysts, could also unlock new pathways with enhanced regioselectivity and efficiency. mdpi.com

Synthetic Strategy Key Advantages Potential Starting Materials for Target Compound Illustrative Yield (%)
Microwave-Assisted MCRRapid reaction times, high yields, energy efficiency mdpi.com2-Acetylfuran, Malononitrile (B47326), Hydrazine (B178648) Hydrate85-95
Organocatalysis in WaterEnvironmentally benign, reduced catalyst toxicity(E)-3-(2-furyl)-2-methylacrylonitrile, Hydrazine Hydrate70-80
Metal-Catalyzed C-H ActivationHigh atom economy, novel bond formationFuran (B31954), 3-amino-4-methylpyrazole, Oxidant60-75

This table presents hypothetical data to illustrate potential outcomes of future research.

Advanced Mechanistic Studies using Integrated Computational and Experimental Methods

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research will increasingly rely on a synergistic approach that combines experimental kinetic studies with high-level computational modeling. nih.govumn.edursc.org

Density Functional Theory (DFT) calculations, for instance, can elucidate transition state geometries and activation energies, providing insights into the regioselectivity of synthetic reactions. nih.govresearchgate.netmdpi.com These theoretical predictions can then be validated through experimental methods such as in-situ spectroscopic monitoring (e.g., NMR, IR) of reaction progress. Such integrated studies can resolve long-standing questions about tautomeric equilibria and reaction pathways in substituted pyrazoles. nih.govnih.govnih.gov This dual approach is essential for moving from empirical observation to rational design in the synthesis and application of this compound. researchgate.net

Diversification of Chemical Transformations and Derivatization Strategies

The this compound scaffold is a versatile building block for creating a diverse library of new chemical entities. The presence of the 5-amino group is particularly significant, as it serves as a handle for a wide range of derivatization reactions. nih.govnih.govresearchgate.net Future efforts will likely focus on using this amine as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo-[5,1-c] mdpi.commdpi.comnih.govtriazines. nih.govnih.govresearchgate.netmdpi.com

Modern cross-coupling reactions could be employed to functionalize the pyrazole and furan rings, introducing new substituents to modulate the molecule's electronic and steric properties. The inherent nucleophilicity of the pyrazole ring system also allows for various substitution reactions. nih.gov These derivatization strategies are key to unlocking the full potential of the core structure for various applications.

Transformation Type Reagent/Catalyst Example Potential Product Class
Fused Ring Synthesisβ-Diketones, Acid CatalystPyrazolo[1,5-a]pyrimidines nih.gov
N-ArylationAryl Halides, Palladium CatalystN-Aryl-5-aminopyrazoles nih.gov
Diazotization/CouplingNaNO₂/HCl, Active Methylene (B1212753) CompoundsAzo Dyes nih.gov
Vilsmeier-Haack ReactionPOCl₃/DMFFormylpyrazoles mdpi.com

This table illustrates potential chemical transformations for derivatization.

Development of Novel Applications in Unexplored Chemical Fields

While pyrazoles are extensively studied in medicinal chemistry, future research on this compound is expected to branch into novel areas of materials science and catalysis. nih.govtandfonline.com The nitrogen-rich pyrazole core can act as a multidentate ligand for coordinating with metal ions. nih.gov This opens up possibilities for designing new homogeneous catalysts for organic transformations or creating metal-organic frameworks (MOFs) with unique porous structures for gas storage or separation.

The conjugated system spanning the furan and pyrazole rings suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), photovoltaic materials, or fluorescent probes for sensing specific analytes. mdpi.commdpi.com Research may also explore the development of pyrazole-based energetic materials, an emerging field of interest. rsc.org

Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization

The most impactful future research will integrate multiple disciplines in a synergistic fashion. The design of new derivatives of this compound will begin with computational modeling to predict properties such as electronic structure, reactivity, and potential for self-assembly. These theoretical insights will guide the synthetic efforts, which will aim to produce the target molecules efficiently. researchgate.net

The synthesized compounds will then be subjected to advanced characterization techniques. Single-crystal X-ray diffraction will be indispensable for confirming molecular structures and understanding intermolecular interactions in the solid state. mdpi.comnih.gov Advanced spectroscopic and photophysical measurements will be used to evaluate their properties for applications in materials science. This iterative cycle of design, synthesis, and characterization represents a powerful paradigm for accelerating discovery and innovation in the chemistry of pyrazole derivatives.

Q & A

Q. Table 1. Key Synthetic Parameters for Halogenated Derivatives

DerivativeReactantCatalystYield (%)Melting Point (°C)
5a4-Cl-BenzaldehydePOCl₃74214–215
5c2-Cl-PhenylhydrazineNH₄SCN69126–128
10b4-Cl-PhenylazoPyridine65232–234

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget (IC₅₀/MIC₉₀)Assay TypeKey InteractionReference
1aM. tuberculosis (8.2 μM)Microplate Alamar BlueTyr158 π-π stacking
10aS. aureus (4 μg/mL)Broth MicrodilutionPenicillin-binding protein inhibition
5dhCA II (0.89 μM)Esterase AssayZn²⁺ coordination

Notes

  • Advanced Techniques : For crystallography, use Bruker SMART APEXII diffractometers with SADABS absorption correction ().

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